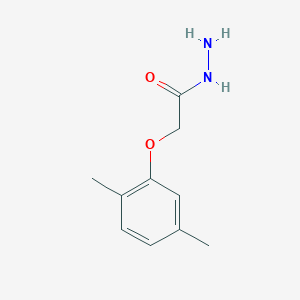

2-(2,5-Dimethylphenoxy)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(2)9(5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSYNLQAUAPHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366410 | |

| Record name | 2-(2,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103896-91-9 | |

| Record name | 2-(2,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of the Phenoxyacetohydrazide Scaffold

An In-Depth Technical Guide to the Synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide

2-(2,5-Dimethylphenoxy)acetohydrazide (CAS No: 103896-91-9; Molecular Formula: C₁₀H₁₄N₂O₂) is a chemical intermediate belonging to the phenoxyacetohydrazide class.[1] This molecular scaffold is of considerable interest in medicinal and agrochemical research due to its proven versatility. The core structure, comprising a substituted phenoxy ring connected by an ether linkage to an acetohydrazide moiety, serves as a foundational building block for a diverse range of bioactive molecules.[1][2] The terminal hydrazide group (-NHNH₂) is a critical pharmacophore that readily undergoes condensation reactions with aldehydes and ketones, enabling the straightforward generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][3] Derivatives have shown potential as anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][4][5]

This guide provides a comprehensive, technically-grounded walkthrough of a robust and reproducible two-step synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide. It is designed for researchers, chemists, and drug development professionals, offering not just a protocol but the underlying chemical principles and rationale that govern the experimental choices.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule, 2-(2,5-Dimethylphenoxy)acetohydrazide, reveals a clear and efficient synthetic pathway. The primary disconnection occurs at the amide C-N bond, identifying an ester as the immediate precursor. A second disconnection at the ether C-O bond points to the starting materials: a substituted phenol and a haloacetate ester.

Caption: Retrosynthetic pathway for 2-(2,5-Dimethylphenoxy)acetohydrazide.

This analysis leads to a validated two-step synthesis:

-

Step 1 (Etherification): Synthesis of the intermediate, ethyl 2-(2,5-dimethylphenoxy)acetate, via a Williamson ether synthesis from 2,5-dimethylphenol and ethyl chloroacetate.

-

Step 2 (Hydrazinolysis): Conversion of the ester intermediate to the final acetohydrazide product through reaction with hydrazine hydrate.[1][6]

Part 1: Synthesis of Ethyl 2-(2,5-Dimethylphenoxy)acetate

Principle and Mechanism

This step employs the Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic hydroxyl group of 2,5-dimethylphenol is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.

Causality Behind Experimental Choices

-

Starting Materials: 2,5-Dimethylphenol is a readily available substituted phenol.[7][8] The methyl groups influence the lipophilicity and electronic properties of the final compound.[1] Ethyl chloroacetate is selected as the two-carbon electrophile; it is cost-effective and sufficiently reactive. Ethyl bromoacetate is a viable but often more expensive alternative.

-

Base and Solvent System: The choice of base and solvent is critical for reaction efficiency. A combination of potassium carbonate (K₂CO₃) and acetone is highly effective. K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis. Acetone is a polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 mechanism. Alternative systems, such as sodium hydride (NaH) in dimethylformamide (DMF), offer higher reactivity but require more stringent anhydrous conditions.[9]

-

Catalyst: The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate. Through the Finkelstein reaction, the iodide ion displaces the chloride on ethyl chloroacetate in situ to form the more reactive ethyl iodoacetate, which is then more readily attacked by the phenoxide.[9]

Detailed Experimental Protocol: Step 1

Table 1: Reagents for Ethyl 2-(2,5-Dimethylphenoxy)acetate Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (example) | Molar Equiv. |

| 2,5-Dimethylphenol | 122.16 | 12.22 g | 1.0 |

| Ethyl Chloroacetate | 122.55 | 13.48 g (11.1 mL) | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.73 g | 1.5 |

| Potassium Iodide (KI) | 166.00 | 1.66 g | 0.1 |

| Acetone, anhydrous | - | 200 mL | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), potassium iodide (0.1 eq), and 200 mL of anhydrous acetone.

-

Reagent Addition: Begin vigorous stirring. Add ethyl chloroacetate (1.1 eq) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (4:1), visualizing with UV light. The disappearance of the 2,5-dimethylphenol spot indicates reaction completion.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of fresh acetone.

-

Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude oil in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure ester, typically as a pale yellow oil.

Part 2: Synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide

Principle and Mechanism

This transformation is a nucleophilic acyl substitution known as hydrazinolysis. The terminal nitrogen of hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl 2-(2,5-dimethylphenoxy)acetate intermediate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating an ethanol molecule to yield the thermodynamically stable acetohydrazide product.[1][6]

Causality Behind Experimental Choices

-

Reagents: Hydrazine hydrate (NH₂NH₂·H₂O) is the standard reagent for this conversion. An excess (typically 2-3 molar equivalents) is used to ensure the complete conversion of the ester and to drive the reaction equilibrium forward.[1][6] The reaction is typically performed in absolute ethanol, which serves as an excellent solvent for both the ester and hydrazine hydrate and is the leaving group, further favoring product formation.[5][6]

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack and subsequent elimination.

Detailed Experimental Protocol: Step 2

Table 2: Reagents for 2-(2,5-Dimethylphenoxy)acetohydrazide Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (from Step 1) | Molar Equiv. |

| Ethyl 2-(2,5-dimethylphenoxy)acetate | 208.25 | Assuming 100% yield (20.83 g) | 1.0 |

| Hydrazine Hydrate (~80% soln.) | 50.06 | ~12.5 g (12.1 mL) | ~2.0 |

| Absolute Ethanol | - | 150 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the ethyl 2-(2,5-dimethylphenoxy)acetate (1.0 eq) obtained from Step 1 in absolute ethanol (150 mL).

-

Reagent Addition: While stirring, add hydrazine hydrate (2.0 eq) dropwise to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.[1] The formation of a solid precipitate often indicates product formation. Monitor reaction completion by TLC [Mobile phase: Ethyl Acetate:Methanol (9:1)].

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 1-2 hours to maximize the precipitation of the product.[6]

-

Isolation: Filter the solid white precipitate using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[6]

-

Purification and Drying: The crude product can be purified by recrystallization from ethanol to yield a high-purity crystalline solid.[10] Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Caption: Experimental workflow for the two-step synthesis of the target compound.

Characterization and Quality Control

Confirming the identity and purity of the intermediate and final product is paramount. A combination of spectroscopic and physical methods should be employed.

Table 3: Expected Characterization Data

| Analysis | Ethyl 2-(2,5-dimethylphenoxy)acetate (Intermediate) | 2-(2,5-Dimethylphenoxy)acetohydrazide (Final Product) |

| Appearance | Pale yellow oil | White crystalline solid |

| Melting Point | N/A | Specific range (literature dependent) |

| FT-IR (cm⁻¹) | ~1750 (C=O, ester), ~1220 (C-O, ether) | ~3300 & ~3200 (N-H stretch), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II), ~1220 (C-O, ether) |

| ¹H NMR (CDCl₃) | δ ~6.6-7.0 (3H, Ar-H), δ 4.6 (2H, -O-CH₂-), δ 4.2 (2H, q, -O-CH₂-CH₃), δ 2.2-2.3 (6H, 2x Ar-CH₃), δ 1.3 (3H, t, -CH₂-CH₃) | δ ~7.8 (1H, br s, -CONH-), δ ~6.6-7.0 (3H, Ar-H), δ 4.5 (2H, -O-CH₂-), δ 4.0 (2H, br s, -NH₂), δ 2.2-2.3 (6H, 2x Ar-CH₃) |

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and instrument.

Safety and Handling

-

2,5-Dimethylphenol: Corrosive and toxic. Can cause severe skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Ethyl Chloroacetate: Lachrymator and toxic. It is irritating to the eyes, respiratory system, and skin. All manipulations should be performed in a fume hood.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Can cause severe burns. Extreme caution must be exercised. Always wear appropriate PPE, including chemical-resistant gloves and a face shield. Work in a fume hood is mandatory.

-

General Precautions: All reactions should be conducted in a well-ventilated laboratory fume hood. Solvents like acetone and ethanol are flammable and should be kept away from ignition sources.

Conclusion and Outlook

The two-step synthesis outlined in this guide, involving a Williamson ether synthesis followed by hydrazinolysis, is a robust, efficient, and well-documented method for producing 2-(2,5-Dimethylphenoxy)acetohydrazide. By understanding the chemical principles behind each step, researchers can troubleshoot and optimize the protocol for their specific needs. The resulting product is a valuable synthetic intermediate, poised for further derivatization to explore new chemical space in the fields of medicinal chemistry and agrochemical development.[1]

References

-

MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

-

ResearchGate. (2019, November 29). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. Retrieved from [Link]

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Retrieved from [Link]

-

ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

-

Molport. (n.d.). Compound 2-(2,5-dimethylphenoxy)-N'-[(2-fluorophenyl)methylidene]acetohydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]

-

International Journal of Chemical Studies. (2022, December 13). Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(2-Chlorophenoxy)acetohydrazide. Retrieved from [Link]

-

Liu, G., & Gao, Y. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 2-(2,5-Dimethylphenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2,5-Dimethylphenoxy)acetohydrazide (CAS No. 103896-91-9). This molecule, belonging to the versatile class of phenoxyacetohydrazides, serves as a crucial chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. This document details its physicochemical characteristics, outlines a standard synthesis protocol, and explores its potential therapeutic applications based on the known biological activities of its structural class. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the design and synthesis of novel bioactive agents.

Core Chemical Identity

2-(2,5-Dimethylphenoxy)acetohydrazide is a stable organic compound characterized by a 2,5-dimethylphenyl group linked via an ether bond to an acetohydrazide moiety. The terminal hydrazide group is a key pharmacophore, rendering the molecule highly reactive and amenable to a variety of chemical modifications.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,5-Dimethylphenoxy)acetohydrazide | N/A |

| CAS Number | 103896-91-9 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NN | N/A |

| InChI Key | VSSYNLQAUAPHQA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Predicted/Analogous Data | Notes |

| Melting Point | Data not available. Typically a solid at room temperature. | Based on the common state of similar acetohydrazide derivatives. |

| Boiling Point | Data not available. | High boiling point expected due to polar functional groups. |

| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from the properties of similar organic compounds. |

Synthesis and Characterization

The primary and most efficient route for the synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide is through the hydrazinolysis of a corresponding ester precursor, typically ethyl or methyl 2-(2,5-dimethylphenoxy)acetate.[1]

Synthetic Pathway

The synthesis involves a nucleophilic acyl substitution reaction where the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule to yield the acetohydrazide product.

Figure 1: General synthesis pathway for 2-(2,5-Dimethylphenoxy)acetohydrazide.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-(2,5-dimethylphenoxy)acetate

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer with heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-(2,5-dimethylphenoxy)acetate in an appropriate volume of absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 2-3 molar equivalents) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Characterization

The structural integrity and purity of the synthesized 2-(2,5-Dimethylphenoxy)acetohydrazide can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetohydrazide group, the two methyl groups on the benzene ring, and the protons of the -NHNH₂ functional group.[1]

-

¹³C-NMR: The spectrum would display signals corresponding to the carbonyl carbon, the methylene carbon, the aromatic carbons, and the methyl carbons.

Infrared (IR) Spectroscopy: Key characteristic peaks would include:

-

N-H stretching vibrations from the hydrazide group.

-

C=O stretching from the amide carbonyl group.

-

C-O-C stretching from the ether linkage.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (194.23 g/mol ). Analysis of the fragmentation pattern can provide further structural information.

Biological Activities and Therapeutic Potential

The phenoxyacetohydrazide scaffold is a well-established pharmacophore known for a wide range of biological activities. While specific in-vitro or in-vivo data for 2-(2,5-Dimethylphenoxy)acetohydrazide is limited, the activities of its derivatives suggest significant therapeutic potential. The terminal hydrazide group serves as a versatile synthetic handle for creating diverse libraries of compounds for high-throughput screening.[1]

Figure 2: Potential biological activities of 2-(2,5-Dimethylphenoxy)acetohydrazide derivatives.

Anti-inflammatory and Anti-angiogenic Potential

Derivatives of phenoxyacetohydrazide have shown promising binding affinities to key biological targets such as cyclooxygenase (COX-1 and COX-2) and vascular endothelial growth factor (VEGF).[1] This suggests that 2-(2,5-Dimethylphenoxy)acetohydrazide could serve as a valuable precursor for the development of novel anti-inflammatory and anti-angiogenic agents. The inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs, while targeting VEGF is a key strategy in anti-cancer therapies that aim to inhibit tumor growth by cutting off its blood supply.

Antimicrobial Activity

The core hydrazide structure is associated with antimicrobial properties. By modifying the terminal hydrazide group, it is possible to synthesize a range of hydrazone derivatives with potential activity against various bacterial and fungal strains. This makes 2-(2,5-Dimethylphenoxy)acetohydrazide a valuable starting material for the discovery of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Anticonvulsant Activity

The phenoxyacetohydrazide scaffold has also been implicated in anticonvulsant activity. Further derivatization of 2-(2,5-Dimethylphenoxy)acetohydrazide could lead to the discovery of novel compounds with potential applications in the treatment of epilepsy and other seizure-related disorders.

Applications in Agrochemical Research

Beyond pharmaceuticals, phenoxyacetic acid derivatives have a long history of use in agriculture. 2-(2,5-Dimethylphenoxy)acetohydrazide can be utilized as a starting material for the synthesis of novel compounds with potential herbicidal, fungicidal, or plant growth-regulating properties.[1]

Conclusion

2-(2,5-Dimethylphenoxy)acetohydrazide is a chemical intermediate with significant untapped potential. Its versatile structure, particularly the reactive hydrazide moiety, makes it an ideal scaffold for the development of a wide array of bioactive molecules. While further research is needed to fully elucidate its specific biological activities, the established therapeutic potential of the broader class of phenoxyacetohydrazides strongly suggests that this compound is a valuable tool for researchers in drug discovery and agrochemical development. This guide provides a foundational understanding of its properties and synthesis to facilitate its use in future research endeavors.

References

Sources

An In-depth Technical Guide to 2-(2,5-Dimethylphenoxy)acetohydrazide: Synthesis, Purity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-Dimethylphenoxy)acetohydrazide, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. We will delve into its chemical identity, a robust and widely-used synthesis protocol, and rigorous analytical methodologies for purity assessment. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, analysis, and application of this versatile compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Core Chemical Identity & Properties

2-(2,5-Dimethylphenoxy)acetohydrazide is a member of the phenoxyacetohydrazide class of organic compounds. Its structure, featuring a dimethylphenyl group linked via an ether bond to an acetohydrazide moiety, makes it a valuable scaffold in medicinal chemistry.[1] The terminal hydrazide group (-NHNH₂) is a critical pharmacophore that serves as a highly versatile synthetic handle for creating diverse molecular libraries.[1]

| Property | Value | Source |

| CAS Number | 103896-91-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | 2-(2,5-dimethylphenoxy)acetohydrazide | Benchchem[1] |

| Appearance | Typically a white to off-white solid | General chemical knowledge |

| Storage | Sealed in a dry environment, refrigerated (2-8°C) is recommended for long-term stability. | BLD Pharm[2] |

Synthesis Pathway: Hydrazinolysis of the Ester Precursor

The most common and efficient method for synthesizing 2-(2,5-Dimethylphenoxy)acetohydrazide is through the hydrazinolysis of a corresponding alkyl 2-(2,5-dimethylphenoxy)acetate, typically the ethyl or methyl ester.[1] This nucleophilic acyl substitution reaction is reliable and scalable.

Causality of the Method: Hydrazine (N₂H₄), often used as hydrazine hydrate (N₂H₄·H₂O) for improved safety and handling, is a potent nucleophile.[3] The lone pair of electrons on one of the nitrogen atoms readily attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate displaces the alkoxy group (e.g., ethoxide or methoxide), which is a good leaving group, to form the stable hydrazide product. Ethanol is a common solvent as it effectively dissolves both the ester precursor and hydrazine hydrate, and its boiling point is suitable for refluxing to drive the reaction to completion.[1]

Caption: Workflow for the synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide.

Experimental Protocol: Synthesis

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2,5-dimethylphenoxy)acetate (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (typically a 2-5 fold molar excess) to the solution. An excess of hydrazine is used to ensure the complete conversion of the ester and to minimize side reactions.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), cool the mixture to room temperature.

-

Isolation: Pour the cooled reaction mixture into a beaker of ice-cold water with stirring. The product, being less soluble in water, will precipitate out as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

Purity and Quality Control

As a crucial intermediate, the purity of 2-(2,5-Dimethylphenoxy)acetohydrazide is paramount to ensure the integrity of subsequent reactions and the biological activity of its derivatives. Commercially, it is often supplied as a high-purity reagent, typically >98%. However, batch-to-batch variation is possible, and independent verification is a cornerstone of good laboratory practice.

Trustworthiness through Self-Validation: Every new batch should be validated in-house. The primary analytical techniques for this are chromatography (TLC and HPLC) for purity assessment and spectroscopy (NMR) for structural confirmation.

Potential Impurities:

-

Unreacted Starting Material: Residual alkyl 2-(2,5-dimethylphenoxy)acetate.

-

Hydrazine: Excess hydrazine hydrate.

-

Side-Products: Diacyl hydrazines (formed if the product reacts with another molecule of the ester).

Analytical Methodologies

Thin Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid, qualitative technique essential for monitoring the conversion of the starting ester to the hydrazide product.[1][4] Its effectiveness lies in the polarity difference between the starting material and the product. The hydrazide group is significantly more polar than the ester group, resulting in a lower Retention Factor (Rf) on a polar stationary phase like silica gel.

-

Plate Preparation: Use a silica gel 60 F-254 TLC plate.[4] With a pencil, gently draw an origin line about 1 cm from the bottom.

-

Spotting: On the origin line, apply three separate spots using capillary tubes:

-

Lane 1 (Reference): A dilute solution of the starting ethyl 2-(2,5-dimethylphenoxy)acetate.

-

Lane 2 (Co-spot): Spot the reference material first, then spot the reaction mixture directly on top of it. This helps to confirm spot identity if Rf values are close.[5]

-

Lane 3 (Reaction Mixture): A sample taken directly from the reaction flask.

-

-

Development: Place the plate in a sealed TLC chamber containing a suitable mobile phase (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate).[4] A common starting ratio is 7:3 or 1:1 Hexane:Ethyl Acetate. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[4] The starting ester and the product are typically UV-active. Circle the spots with a pencil.

-

Interpretation: The reaction is complete when the spot corresponding to the starting material (higher Rf) in the reaction mixture lane has disappeared, and a new spot corresponding to the product (lower Rf) is prominent.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

HPLC is the gold standard for determining the purity of 2-(2,5-Dimethylphenoxy)acetohydrazide. A reversed-phase method is typically employed, where a non-polar stationary phase separates analytes based on their hydrophobicity.

Rationale for Method: In reversed-phase HPLC, more polar compounds elute earlier. Therefore, any residual hydrazine would elute very early, while the more non-polar ester starting material would elute later than the moderately polar hydrazide product. This separation allows for accurate quantification of the main component and any impurities.

Caption: A typical workflow for purity analysis by reversed-phase HPLC.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water. A starting point could be 60:40 (v/v). This may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., ~275 nm, based on the phenoxy chromophore).

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Quantification: Purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

While HPLC confirms purity, ¹H-NMR spectroscopy validates the chemical structure.[1] The expected spectrum for 2-(2,5-Dimethylphenoxy)acetohydrazide would show distinct signals confirming the connectivity of all protons.[1]

-

Aromatic Protons: Signals in the aromatic region (~6.5-7.5 ppm).

-

Methylene Protons (-O-CH₂-): A singlet around 4.5 ppm.

-

Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region (~2.2-2.5 ppm).

-

Hydrazide Protons (-NHNH₂): Broad signals that can be exchanged with D₂O.

Applications in Research and Development

2-(2,5-Dimethylphenoxy)acetohydrazide is not an end-product but a valuable starting block for creating more complex molecules with potential biological activity.

-

Scaffold for Bioactive Agents: The phenoxyacetohydrazide core is a recognized scaffold for agents with potential anti-inflammatory, anti-angiogenic, antimicrobial, and anticonvulsant properties.[1]

-

Versatile Synthetic Intermediate: The terminal hydrazide group readily undergoes condensation reactions with various aldehydes and ketones to form a wide array of hydrazone derivatives.[1] This allows for the rapid generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery.

-

Agrochemical Research: Phenoxyacetic acid derivatives have a long history in agrochemistry. This compound can serve as a precursor for novel herbicides, fungicides, or plant growth regulators.[1]

Safety and Handling

Proper handling of 2-(2,5-Dimethylphenoxy)acetohydrazide is essential for laboratory safety. While a full safety data sheet (SDS) should always be consulted, the following general precautions apply:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, lab coat, and safety glasses.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

In case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

References

-

University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Acetic acid and Acetic Hydrazide. Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

PubMed. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Retrieved from [Link]

-

ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)acetohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

-

Glycoscience Protocol Online Database. (n.d.). [Hydrazinolysis using hydrazine monohydrate]. Retrieved from [Link]

Sources

mechanism of action of 2-(2,5-Dimethylphenoxy)acetohydrazide

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2,5-Dimethylphenoxy)acetohydrazide

Executive Summary

This technical guide provides a comprehensive framework for elucidating the . As a member of the phenoxyacetohydrazide class, this compound belongs to a scaffold recognized for its versatile biological activities.[1] Direct research on this specific molecule is nascent; therefore, this document synthesizes data from structurally related hydrazide and hydrazone derivatives to propose potential mechanisms and to provide a robust experimental roadmap for their validation. The core hypothesis is that 2-(2,5-Dimethylphenoxy)acetohydrazide and its derivatives may exert therapeutic effects through the modulation of key enzymes involved in inflammation, angiogenesis, and microbial proliferation. This guide details the experimental protocols necessary to investigate these proposed activities, focusing on anti-inflammatory, anti-angiogenic, and antimicrobial actions.

Introduction and Rationale

The hydrazide-hydrazone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3] The compound 2-(2,5-Dimethylphenoxy)acetohydrazide features a phenoxyacetic acid moiety linked to a hydrazide group. The terminal hydrazide (-NHNH₂) is a critical pharmacophore and a versatile synthetic handle, readily undergoing condensation with aldehydes and ketones to form a diverse library of hydrazone derivatives.[1] This synthetic tractability allows for extensive structure-activity relationship (SAR) studies.

Given the established bioactivity of analogous compounds, there is a strong rationale for investigating 2-(2,5-Dimethylphenoxy)acetohydrazide as a precursor for novel therapeutic agents. Research on similar phenoxyacetohydrazide derivatives has revealed promising binding affinities to key biological targets such as cyclooxygenase (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), positioning this class as a source of potential anti-inflammatory and anti-angiogenic agents.[1][4] This guide will, therefore, focus on providing the theoretical basis and practical methodologies to explore these high-probability mechanisms of action.

Synthetic Strategy: A Gateway to SAR Studies

The foundation of any mechanistic study is the availability of the pure compound and its derivatives. The synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide is typically achieved through a reliable two-step process.[2] This process is also the starting point for generating a library of hydrazone derivatives for SAR studies.

General Synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide

-

Step 1: Esterification. 2,5-Dimethylphenol is reacted with an alkyl chloroacetate (e.g., ethyl chloroacetate) in the presence of a weak base like anhydrous potassium carbonate in a suitable solvent such as acetone. The reaction mixture is refluxed to yield the corresponding ethyl 2-(2,5-dimethylphenoxy)acetate intermediate.

-

Step 2: Hydrazinolysis. The synthesized ester intermediate is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol).[1] This reaction substitutes the ethoxy group with a hydrazinyl group, yielding the final product, 2-(2,5-Dimethylphenoxy)acetohydrazide.

Workflow for Synthesis and Derivatization

Caption: General synthesis and derivatization workflow.

Proposed Mechanism I: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition

Causality: Inflammation is a critical physiological response, but its dysregulation leads to chronic diseases. COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Molecular docking and in vitro studies on morpholine-substituted phenoxyacetohydrazide derivatives have shown strong binding affinities and inhibitory activity against both COX-1 and COX-2.[4][5] The structural similarity of 2-(2,5-Dimethylphenoxy)acetohydrazide suggests it may operate through a similar mechanism.

COX Signaling Pathway

Caption: Proposed inhibition of the COX signaling pathway.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a self-validating system to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe

-

Heme cofactor

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (2-(2,5-Dimethylphenoxy)acetohydrazide) and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well black microplates

-

Fluorometric plate reader (Excitation/Emission ~535/590 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Prepare working solutions by serial dilution in assay buffer.

-

Enzyme Preparation: On ice, add heme and the COX enzyme (COX-1 or COX-2) to the assay buffer.

-

Plate Loading: To each well of a 96-well plate, add:

-

150 µL of assay buffer

-

10 µL of ADHP probe

-

10 µL of the enzyme-heme mixture

-

10 µL of the test compound dilution (or DMSO for control wells).

-

-

Incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometer. Measure the fluorescence intensity every minute for 10-20 minutes. The rate of increase in fluorescence is proportional to COX activity.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates by subtracting the rate of the "no enzyme" control and expressing them as a percentage of the activity of the "DMSO only" control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.

-

Proposed Mechanism II: Anti-Angiogenic Action via VEGF Inhibition

Causality: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are primary mediators of this process. Phenoxyacetohydrazide derivatives have been identified through in silico and in vitro studies as potential inhibitors of VEGF.[1][6] By blocking VEGF signaling, a compound could starve tumors of their blood supply, thereby inhibiting growth.

Simplified VEGF Signaling Pathway

Caption: Proposed inhibition of the VEGF signaling pathway.

Experimental Protocol: Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used, robust model to assess angiogenesis in vivo. It provides a self-contained biological system to observe the formation of new blood vessels and the effect of inhibitors.[6]

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Humidified incubator (37°C, 60% humidity)

-

Sterile sponges or disks (e.g., gelatin, filter paper)

-

Test compound solution in a biocompatible solvent

-

Positive control (e.g., Sunitinib) and negative control (solvent)

-

Stereomicroscope with a camera

-

Sterile forceps and scissors

Procedure:

-

Egg Incubation: Incubate fertilized eggs for 3 days.

-

Windowing: On day 3, create a small window in the eggshell under sterile conditions to expose the CAM. Seal the window with sterile tape and return the eggs to the incubator.

-

Sample Application: On day 7 or 8, when the CAM is well-developed, place a sterile sponge disk onto the CAM. Carefully apply a small volume (e.g., 10 µL) of the test compound, positive control, or negative control onto the disk.

-

Re-incubation: Reseal the window and incubate for another 48-72 hours.

-

Observation and Quantification:

-

On day 10 or 11, re-open the window and observe the area around the disk under a stereomicroscope.

-

Capture high-resolution images of the vasculature.

-

Quantify angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, or vessel density within a defined radius around the disk. Image analysis software (e.g., ImageJ) is used for this purpose.

-

-

Data Analysis: Compare the angiogenic response in the test compound group to the negative and positive control groups. Calculate the percentage of inhibition relative to the negative control.

Proposed Mechanism III: Antimicrobial Action

Causality: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The hydrazide-hydrazone moiety is present in several established antimicrobial drugs, and numerous studies have demonstrated the potent and broad-spectrum antibacterial activity of novel hydrazide-hydrazone derivatives.[7][8] The mechanism is often attributed to the inhibition of essential microbial enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound and reference antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (600 nm)

Procedure:

-

Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no compound) and a negative control (no bacteria).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Workflow for MIC Determination

Caption: Experimental workflow for MIC determination.

Data Presentation: Comparative Activities of Related Compounds

To provide context for expected results, the following table summarizes the reported biological activities of structurally related hydrazide-hydrazone derivatives.

| Compound Class/Derivative | Target/Assay | Activity Metric | Value | Reference |

| Hydrazide-hydrazones | S. aureus | MIC | 1.95–7.81 µg/mL | [8] |

| Hydrazide-hydrazones | B. subtilis | MIC | < 1 µg/mL | [7] |

| Phenylhydrazone derivative | hMAO-A Inhibition | IC₅₀ | 0.028 µM | |

| Morpholine-phenoxyacetohydrazide | COX-1 / COX-2 | Docking Score | -12.5 / -12.6 kcal/mol | [4] |

| Morpholine-phenoxyacetohydrazide | VEGF | Docking Score | -13.1 kcal/mol | [4] |

| Acetohexamide-derived hydrazone | α-amylase / α-glucosidase | IC₅₀ | 30.2 µM / 38.1 µM | [9] |

Conclusion and Future Directions

This guide establishes a clear, evidence-based path for the comprehensive investigation of the . By leveraging the known biological activities of the broader phenoxyacetohydrazide and hydrazone classes, we have identified anti-inflammatory (COX inhibition), anti-angiogenic (VEGF inhibition), and antimicrobial activities as the most probable mechanisms. The detailed, self-validating protocols provided herein will enable researchers to systematically test these hypotheses and generate robust, high-quality data.

Successful identification of a primary mechanism should be followed by more in-depth studies, including:

-

Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of hydrazone derivatives to identify key structural features for enhanced potency and selectivity.

-

In Vivo Efficacy Models: Validating the findings in relevant animal models of inflammation, cancer, or infection.

-

ADME/Toxicity Profiling: Assessing the drug-like properties and safety profile of lead compounds.

Through this structured approach, the full therapeutic potential of 2-(2,5-Dimethylphenoxy)acetohydrazide and its derivatives can be thoroughly explored and potentially translated into novel clinical candidates.

References

-

Popiołek, Ł., & Biernasiuk, A. (Year). New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation. PubMed. Available from: [Link]

-

Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available from: [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available from: [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available from: [Link]

-

Tale, R. H., et al. (2023). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega. Available from: [Link]

-

Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. ResearchGate. Available from: [Link]

-

Joshi, S., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impact Factor. Available from: [Link]

-

Ulusoy Güzeldemirci, N., et al. (2019). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. DergiPark. Available from: [Link]

-

Yüksek, H., et al. (2025). New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. PubMed. Available from: [Link]

-

Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed. Available from: [Link]

-

Mohammed, H. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS ONE. Available from: [Link]

-

Abdel-Ghaffar, A. R., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]

-

Mohammed, H. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. Available from: [Link]

-

Mohammed, H. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-(2,5-Dimethylphenoxy)acetohydrazide

An In-Depth Technical Guide to the Biological Activity of 2-(2,5-Dimethylphenoxy)acetohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

2-(2,5-Dimethylphenoxy)acetohydrazide (CAS: 103896-91-9) is a chemical intermediate belonging to the phenoxyacetohydrazide class.[1] With the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , this compound serves as a pivotal scaffold in the fields of medicinal chemistry and agrochemical research.[1] The inherent reactivity of its terminal hydrazide group allows for extensive synthetic modification, leading to diverse libraries of derivative compounds with a wide spectrum of biological activities. While direct research on the parent compound is limited, this guide synthesizes the known and potential biological activities by examining the extensive research conducted on its derivatives, particularly hydrazones. This paper will detail the synthesis, proposed mechanisms of action, and key biological activities including antimicrobial, anti-inflammatory, and anticancer potential, supported by established experimental protocols.

Core Molecular Structure and Synthetic Strategy

The structure of 2-(2,5-Dimethylphenoxy)acetohydrazide is characterized by three key features: a 2,5-dimethylphenyl group that influences lipophilicity, a flexible ether linkage, and a terminal acetohydrazide moiety.[1] This hydrazide group is a critical pharmacophore and the primary site for chemical derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones.[1]

General Synthesis Protocol

The synthesis is typically a two-step process involving an initial Williamson ether synthesis followed by hydrazinolysis.[1]

Step 1: Synthesis of Ethyl 2-(2,5-dimethylphenoxy)acetate (Ester Intermediate)

-

To a solution of 2,5-dimethylphenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the inorganic salt and concentrate the filtrate under reduced pressure.

-

The resulting crude ester can be purified by distillation or chromatography.

Step 2: Hydrazinolysis to 2-(2,5-Dimethylphenoxy)acetohydrazide

-

Dissolve the synthesized ethyl 2-(2,5-dimethylphenoxy)acetate in a suitable alcohol, typically absolute ethanol.[1]

-

Add an excess of hydrazine hydrate (80-100%) to the solution.[1][2]

-

Reflux the reaction mixture for 4-6 hours.[1]

-

Monitor the conversion of the ester to the hydrazide via TLC.

-

After completion, cool the reaction mixture. The product often precipitates upon cooling or after pouring the mixture into cold water.[1]

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(2,5-Dimethylphenoxy)acetohydrazide.

Caption: General two-step synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide.

Antimicrobial & Antifungal Activity

While specific antimicrobial data for 2-(2,5-Dimethylphenoxy)acetohydrazide is not available, the core hydrazide structure is strongly associated with antimicrobial properties.[1] Its derivatives, particularly hydrazones, have demonstrated significant potential against a variety of bacterial and fungal strains.[3][4]

Mechanism of Action

Antibacterial: A key mechanism for the antibacterial action of hydrazone derivatives is the inhibition of DNA gyrase.[3] This essential bacterial enzyme is responsible for managing DNA topology during replication and repair. By binding to its active site, these compounds can block its function, leading to bacterial cell death.[3]

Antifungal: Acylhydrazone derivatives have been shown to be effective antifungal agents.[5] Their mode of action can involve targeting vesicular transport and interfering with the fungal cell cycle.[5] Some hydrazine-based compounds exhibit rapid fungicidal activity and can be effective against drug-resistant strains of Candida albicans.[6]

Caption: Proposed antibacterial mechanism via inhibition of DNA gyrase.

Representative Activity of Hydrazide Derivatives

The following table summarizes the antimicrobial activity of various hydrazide/hydrazone derivatives, illustrating the potential of this chemical class.

| Compound Class | Organism | Activity Metric | Result | Reference |

| Acylhydrazone (D13) | Sporothrix brasiliensis | MIC | 0.25 - 1 µg/ml | [5] |

| Acylhydrazone (SB-AF-1002) | Sporothrix schenckii | MIC | 0.12 - 0.5 µg/ml | [5] |

| 2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivatives | Staphylococcus aureus | Disc Diffusion | Good Activity | [7] |

| 2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivatives | Escherichia coli | Disc Diffusion | Good Activity | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the test compound (and derivatives) in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using MHB to achieve the desired final concentration range.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin) should be run in parallel as a reference.

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Anti-inflammatory and Anti-angiogenic Potential

Systematic studies, including molecular docking, have indicated that derivatives of the phenoxyacetohydrazide scaffold exhibit strong binding affinities to key biological targets involved in inflammation and angiogenesis, such as cyclooxygenase (COX-1 and COX-2) and vascular endothelial growth factor (VEGF).[1]

Mechanism of Action: COX Inhibition

Inflammation is a biological response mediated by signaling molecules, including prostaglandins. The production of prostaglandins is catalyzed by COX enzymes. By inhibiting COX-1 and/or COX-2, phenoxyacetohydrazide derivatives can block this pathway, thereby exerting an anti-inflammatory effect.[1][3]

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorescent).

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.

-

Reaction Setup: In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

-

Incubation with Inhibitor: Add the diluted test compound or a reference inhibitor (e.g., celecoxib for COX-2) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Detection: After a set incubation period (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin produced using the detection kit's protocol (e.g., measuring absorbance at a specific wavelength).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.

Anticancer Potential

The hydrazone functional group is a common feature in many compounds being investigated for anticancer activity.[8] Derivatives of acetohydrazides have shown cytotoxic effects against various human cancer cell lines, including lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cells.[8]

Proposed Mechanisms

The anticancer activity of this class of compounds is multifaceted. Some derivatives act as Microtubule Targeting Agents (MTAs), inducing mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[9] Others may function as inhibitors of key signaling kinases, such as VEGFR-2, which is crucial for tumor angiogenesis.[10]

Representative Cytotoxic Activity of Hydrazone Derivatives

| Compound | Cell Line | Activity Metric | Result (µM) | Reference |

| Hydrazone 1e | A-549 (Lung) | IC₅₀ | 13.39 | [8] |

| Hydrazone 1d | PC-3 (Prostate) | IC₅₀ | 9.389 | [8] |

| Oxadiazole 2l | MDA-MB-231 (Breast) | IC₅₀ | 22.73 | [8] |

| Phthalazine 2g | MCF-7 (Breast) | IC₅₀ | 0.15 | [10] |

| Phthalazine 4a | Hep G2 (Liver) | IC₅₀ | 0.09 | [10] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

2-(2,5-Dimethylphenoxy)acetohydrazide stands as a valuable and versatile chemical scaffold. While direct biological data on this specific molecule is sparse, the extensive research on its derivatives provides a strong rationale for its importance in drug discovery and development. The phenoxyacetohydrazide core has demonstrated clear potential for generating potent antimicrobial, anti-inflammatory, and anticancer agents.

Future research should focus on the synthesis and screening of novel libraries of derivatives from 2-(2,5-Dimethylphenoxy)acetohydrazide. Detailed mechanistic studies are required to elucidate the precise molecular targets and pathways for the most active compounds. Furthermore, exploring its potential in agrochemical applications, such as for fungicides or herbicides, remains a promising avenue.[1]

References

-

de Castro, R. A., de Sá, M. M., de Oliveira, L. V., de Almeida-Paes, R., Guimarães, T., de Souza, M. V. N., de Oliveira, C. A., da Silva, D. L., da Silva, E. G., de Castro, S. L., Zancopé-Oliveira, R. M., & Nosanchuk, J. D. (2019). Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. Antimicrobial Agents and Chemotherapy, 63(12), e01351-19. [Link]

-

Bhor, R. (2016). Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole. Worldwide Journals, 5(5). [Link]

-

Fadda, A. A., Abdel-Latif, E., & El-Mekawy, R. (2009). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 14(8), 2913–2922. [Link]

-

Bhor, R. (2016). Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole Derivatives. Semantic Scholar. [Link]

-

Fadda, A. A., Abdel-Latif, E., & El-Mekawy, R. (2009). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules (Basel, Switzerland), 14(8), 2913–2922. [Link]

-

Hoche, T., Coquerel, G., & Dallemagne, P. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 664. [Link]

-

Reed, C. S., Puno, M. A., Hrovat, D. A., Zhung, A., Cagle, P., Funk, M. C., Maximova, T., Savkur, R. S., Chen, Y., Wiggin, G. R., & Mirsalis, J. C. (2022). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Molecules, 27(1), 24. [Link]

-

Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]

-

Çakmak, O., Kandemirli, F., Demir, S., & Demir, S. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311. [Link]

-

El-Naggar, A. M., El-Sayed, W. M., & El-Hashash, M. A. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of the Iranian Chemical Society. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,5-Dimethylphenoxy)acetohydrazide Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2,5-dimethylphenoxy)acetohydrazide scaffold is a versatile and promising platform in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as anticonvulsant and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds. We will delve into the critical structure-activity relationships that govern their efficacy and explore the mechanistic underpinnings of their therapeutic potential. Detailed experimental protocols for both synthesis and biological screening are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Promise of the Phenoxyacetohydrazide Scaffold

The hydrazide-hydrazone functional group is a well-established pharmacophore known for its broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. When incorporated into a phenoxyacetic acid framework, the resulting phenoxyacetohydrazide derivatives offer a unique combination of structural flexibility and synthetic accessibility, making them attractive candidates for drug discovery.

The core molecule, 2-(2,5-dimethylphenoxy)acetohydrazide, serves as a key building block for the synthesis of a diverse library of analogs. The 2,5-dimethylphenyl moiety provides a lipophilic anchor, while the reactive hydrazide group allows for facile derivatization, most commonly through condensation with various aldehydes and ketones to form hydrazones. This synthetic tractability enables systematic exploration of the chemical space and fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will focus on the synthesis of 2-(2,5-dimethylphenoxy)acetohydrazide and its derivatives, their potential as anticonvulsant and antimicrobial agents, and the key structural features that dictate their biological activity.

Synthesis and Characterization

The synthesis of 2-(2,5-dimethylphenoxy)acetohydrazide and its subsequent derivatization into hydrazones is a straightforward and well-documented process. The general synthetic pathway is outlined below.

Synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide (3)

The synthesis of the core hydrazide begins with the etherification of 2,5-dimethylphenol (1) with an alkyl haloacetate, typically ethyl bromoacetate, to yield the corresponding ester, ethyl 2-(2,5-dimethylphenoxy)acetate (2). This is followed by hydrazinolysis of the ester with hydrazine hydrate to produce the desired 2-(2,5-dimethylphenoxy)acetohydrazide (3).

Diagram: Synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide

A two-step synthesis of the core hydrazide.

Experimental Protocol: Synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide (3)

-

Step 1: Synthesis of Ethyl 2-(2,5-dimethylphenoxy)acetate (2)

-

To a solution of 2,5-dimethylphenol (1) (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude ester.

-

Purify the crude product by vacuum distillation or column chromatography.

-

-

Step 2: Synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide (3)

-

Dissolve the synthesized ester (2) (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (80-99%) (3.0-5.0 eq) to the solution.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-(2,5-dimethylphenoxy)acetohydrazide (3).

-

Synthesis of N'-Substituted-2-(2,5-dimethylphenoxy)acetohydrazide Derivatives (Hydrazones)

The terminal hydrazide group of 2-(2,5-dimethylphenoxy)acetohydrazide is a versatile synthetic handle that readily undergoes condensation with various aldehydes and ketones to form the corresponding hydrazone derivatives. This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid).

Diagram: Synthesis of Hydrazone Derivatives

Condensation reaction to form hydrazones.

Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives

-

Dissolve 2-(2,5-dimethylphenoxy)acetohydrazide (3) (1.0 eq) in absolute ethanol.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These include:

-

Melting Point (m.p.): To assess purity.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C=N).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis (CHN): To confirm the empirical formula.

Biological Activities and Structure-Activity Relationships

Derivatives of 2-(2,5-dimethylphenoxy)acetohydrazide have shown significant promise in two primary therapeutic areas: as anticonvulsants and as antimicrobial agents.

Anticonvulsant Activity

The phenoxyacetamide and hydrazone moieties are present in a number of compounds with known anticonvulsant properties. The mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability. Blockade of these channels can suppress the rapid and repetitive firing of neurons that is characteristic of epileptic seizures.

Preclinical Screening Models:

The anticonvulsant potential of novel compounds is typically evaluated using a battery of well-established animal models. The two most common primary screening tests are:

-

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans. The endpoint is the abolition of the hind limb tonic extension phase of the seizure.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test uses a chemical convulsant to induce clonic seizures and is predictive of efficacy against absence seizures.

Structure-Activity Relationship (SAR) Insights:

While specific quantitative SAR studies on a broad series of 2-(2,5-dimethylphenoxy)acetohydrazide derivatives are not extensively reported in the public domain, general trends can be inferred from related classes of compounds.

-

The Aryl Moiety: The nature and position of substituents on the phenyl ring of the aldehyde or ketone used to form the hydrazone can significantly impact anticonvulsant activity. Electron-withdrawing groups (e.g., halogens) or small alkyl groups at the para-position of the phenyl ring often enhance activity.

-

The Hydrazone Linkage: The -CO-NH-N=CH- linkage is a critical pharmacophore. Modifications to this linker can alter the compound's ability to interact with its biological target.

-

Lipophilicity: A balance of lipophilicity and hydrophilicity is crucial for oral absorption and blood-brain barrier penetration. The 2,5-dimethylphenyl group contributes to the overall lipophilicity of the molecule.

Table 1: Anticonvulsant Activity of Representative Phenoxyacetamide and Hydrazone Derivatives

| Compound Class | Representative Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

| N-Benzyl-2-acetamidopropionamides | N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (mice, i.p.) | > 100 | |

| Phenoxyacetic Acid Derivatives | Compound 7b (structure not fully disclosed) | - | Provided 100% protection | |

| Phenylmethylenehydantoins | 3-methyl-5-(4-methylphenyl)methylenehydantoin | 39 | - |

Note: Data presented is for structurally related compounds to illustrate the potential of the broader chemical class. ED₅₀ values represent the dose required to protect 50% of the animals from seizures.

Antimicrobial Activity

The hydrazone moiety is a well-known pharmacophore in the design of antimicrobial agents. The mechanism of action can vary but often involves the inhibition of essential microbial enzymes or disruption of the cell wall.

Antimicrobial Susceptibility Testing:

The in vitro antimicrobial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining MIC values.